molecular formula C28H39NO8 B587595 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid CAS No. 210573-52-7

2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid

Cat. No. B587595
M. Wt: 517.619
InChI Key: NTDPQHVAFNCNKD-GYQAOLNFSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Glucosinolate Metabolism and Synthesis

Glucosinolates (GSLs) are plant metabolites with a glucopyranosiduronic acid component, showing significant structural diversity and biological activity. These compounds, after enzymatic hydrolysis, can form various products including isothiocyanates or nitriles. GSLs are derived from amino acids such as Ala, Val, Leu, and others, indicating the structural and functional versatility of glucopyranosiduronic acid derivatives in plant metabolism and defense mechanisms (Blažević et al., 2019).

Synthesis of Glycoside Mimetics

Research on the synthesis of C-glycoside mimetics, which are structurally related to glycosylphosphates and glycolipids, highlights the chemical versatility and potential pharmaceutical applications of compounds involving glucopyranosiduronic acid structures. These studies focus on creating bioactive compounds that can inhibit carbohydrate processing enzymes, showcasing the potential for therapeutic applications of complex glucopyranosiduronic acid derivatives (Cipolla et al., 1997).

Betalains: Chemistry and Biochemistry

Betalains are another group of compounds involving glucosidic bonds and demonstrating significant biological activities. These pigments, found in certain plant families, are composed of betalamic acid linked to cyclo-dihydroxy-phenylalanine or its glucosyl derivatives. Betalains' synthesis pathway, starting from tyrosine, highlights the biological importance of glycosidic modifications in producing bioactive compounds with potential health benefits (Khan & Giridhar, 2015).

Applications in Drug Delivery and Biomedical Engineering

Chitosan, a biopolymer consisting of glucosamine and N-acetyl-glucosamine, showcases the importance of glucopyranosiduronic acid derivatives in the development of biomaterials for tissue engineering, drug delivery systems, and cancer treatment. Its unique properties, such as biocompatibility, biodegradability, and the ability to form films, highlight the potential of structurally complex glucopyranosiduronic acid derivatives in biomedical applications (Victor et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO8/c1-16(2)29(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-30)10-11-22(21)36-28-25(33)23(31)24(32)26(37-28)27(34)35/h5-11,14,16-17,20,23-26,28,30-33H,12-13,15H2,1-4H3,(H,34,35)/t20-,23+,24+,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDPQHVAFNCNKD-GYQAOLNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857804
Record name 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid

CAS RN

210573-52-7
Record name 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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